CDK2 Inhibitory Activity vs. Unsubstituted Piperazin-2-one Core
A 2023 study reported in Journal of Medicinal Chemistry evaluated the target compound as a selective CDK2 inhibitor. The compound exhibited an IC50 value of 0.85 μM against CDK2/cyclin E in an in vitro kinase assay, while the unsubstituted 1-(thiazol-2-yl)piperazin-2-one core scaffold showed no significant inhibition (IC50 > 30 μM) [1]. This represents a >35-fold improvement in potency conferred by the furan-3-carbonyl substitution.
| Evidence Dimension | CDK2/cyclin E kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.85 μM |
| Comparator Or Baseline | 1-(Thiazol-2-yl)piperazin-2-one (unsubstituted core): IC50 > 30 μM |
| Quantified Difference | >35-fold improvement in potency |
| Conditions | In vitro kinase assay, ATP concentration at Km, 30 min incubation |
Why This Matters
Demonstrates that the furan-3-carbonyl group is essential for CDK2 engagement, making the target compound a validated starting point for kinase inhibitor programs, unlike the inactive core scaffold.
- [1] Kuujia Research Brief citing a 2023 Journal of Medicinal Chemistry study. (2023). 4-(Furan-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one: CDK2 inhibition data. View Source
